(3-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While the exact synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, triazole-pyrimidine hybrids have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis and antimicrobial activity of new pyridine derivatives, where compounds like amide derivatives were prepared and showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antioxidative Stress Properties
Another significant application is in the area of antioxidative stress, where derivatives possessing anti-stress oxidative properties were synthesized using a specific starting material. The electrochemical synthesis led to novel derivatives indicating the chemical’s utility in creating compounds with potential antioxidative properties (Largeron & Fleury, 1998).
Antibacterial Activity
Further research into the synthesis and biological activity of triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, suggesting the potential of these compounds in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).
Inhibition of Tubulin Polymerization
Research has also explored the use of N-heterocyclic derivatives derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. These studies showed excellent antiproliferative properties against a large number of cancer cell lines, indicating their potential use in cancer therapy (Prinz et al., 2017).
G Protein-Coupled Receptor Antagonists
Another application is in the discovery of potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7). The study reported the synthesis and evaluation of small molecule antagonists, highlighting the compound's role in neurological research and potential therapeutic applications (Romero et al., 2012).
Bioactive Derivatives Synthesis
Additionally, the synthesis of bioactive derivatives, such as Mannich base derivatives related to insect growth regulators and anti-leukemic agents, showcases the versatility of these compounds in medicinal chemistry (Jurd, 1985).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .
Mode of Action
The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and NOS, it reduces the production of pro-inflammatory mediators like PGs and NO . This leads to a decrease in inflammation, as these mediators are responsible for the redness, swelling, discomfort, and heat associated with inflammation .
Pharmacokinetics
Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression . This results in the inhibition of the inflammatory response, as these proteins are involved in the production of pro-inflammatory mediators .
Action Environment
This suggests that the compound’s efficacy may be influenced by the presence of inflammatory stimuli in the environment .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLSJVXGJNJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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